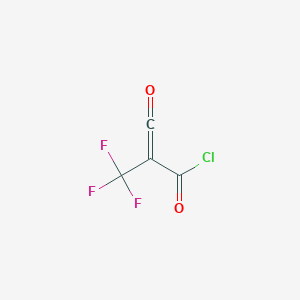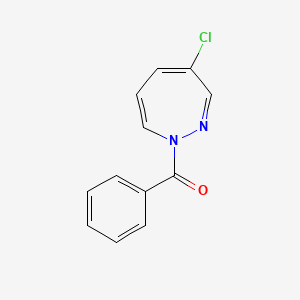![molecular formula C19H21Br2N3O2 B14499231 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid CAS No. 63556-23-0](/img/structure/B14499231.png)
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linked to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[bis(2-bromopropyl)amino]benzene under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the bis(2-bromopropyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the azo group, which can undergo reduction to release active amines that interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-{4-[Bis(2-chloropropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-iodopropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-fluoropropyl)amino]phenyl}diazenyl]benzoic acid
Uniqueness
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
63556-23-0 |
|---|---|
Molekularformel |
C19H21Br2N3O2 |
Molekulargewicht |
483.2 g/mol |
IUPAC-Name |
2-[[4-[bis(2-bromopropyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H21Br2N3O2/c1-13(20)11-24(12-14(2)21)16-9-7-15(8-10-16)22-23-18-6-4-3-5-17(18)19(25)26/h3-10,13-14H,11-12H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
ONVQGRKQJOYZLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)Br)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)





![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)




![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)

